4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
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Description
The compound “4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is a complex organic molecule. It contains several functional groups and heterocyclic rings, including an ethoxy group, a benzamide moiety, and a thiazolo-benzothiazole ring system .
Molecular Structure Analysis
The molecular formula of the compound is C18H15N3O2S3 . The structure includes a benzamide moiety, an ethoxy group, and a thiazolo-benzothiazole ring system . The substituents on the thiazole ring can greatly affect the biological outcomes .Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Properties : A study demonstrated that derivatives of methylsulfonyl benzothiazole (MSBT), which share structural features with the compound , exhibit significant antimicrobial activity against various bacterial and fungal species. Some derivatives were also found to have anticancer activity against cervical cancer cell lines, suggesting potential therapeutic applications for similar compounds (Lad et al., 2017).
Synthetic Applications and Novel Compounds
- Synthetic Pathways to Novel Compounds : Research on the synthesis of novel benzamide-based compounds, including those with thiazolopyrimidine and thiazolotriazine structures, indicates the versatility of benzamide derivatives in creating new molecules with potential biological activities. These synthetic strategies could be applicable to the synthesis and functional exploration of the specified compound (Hebishy et al., 2020).
Molecular Design and Drug Development
- Molecular Design for Antihyperglycemic Agents : The design and identification of benzamide derivatives as antidiabetic agents highlight the potential of benzamide-based compounds in the development of new therapeutics. This suggests that with appropriate modifications, the compound could be evaluated for similar biological activities (Nomura et al., 1999).
Chemical and Material Science
- Fluorescence Properties and Anticancer Activity : Studies on the synthesis and evaluation of Co(II) complexes of thiazole derivatives reveal interesting fluorescence properties and anticancer activities. This line of investigation opens up possibilities for the use of similar compounds in material science and bioimaging applications (Vellaiswamy & Ramaswamy, 2017).
Properties
IUPAC Name |
4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c1-3-23-11-6-4-10(5-7-11)16(22)21-17-19-12-8-9-13-15(14(12)25-17)26-18(20-13)24-2/h4-9H,3H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGZHNPUTFYFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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